molecular formula C22H25ClN2O7S B11048021 5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B11048021
M. Wt: 497.0 g/mol
InChI Key: PCFUPWYJZSVJHS-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the 1,3-dioxane ring: This step involves the reaction of appropriate aldehydes or ketones with ethylene glycol under acidic conditions to form the 1,3-dioxane ring.

    Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the chlorinated phenyl compound with sulfonyl chlorides in the presence of a base like pyridine.

    Morpholine attachment: The morpholine moiety is attached through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exerting its antimicrobial effects. The morpholine moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with applications in treating infections.

Uniqueness

5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide stands out due to its unique combination of structural features, including the 1,3-dioxane ring and morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C22H25ClN2O7S

Molecular Weight

497.0 g/mol

IUPAC Name

5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

InChI

InChI=1S/C22H25ClN2O7S/c23-17-5-6-19(32-15-21(26)25-7-11-29-12-8-25)20(14-17)33(27,28)24-18-4-1-3-16(13-18)22-30-9-2-10-31-22/h1,3-6,13-14,22,24H,2,7-12,15H2

InChI Key

PCFUPWYJZSVJHS-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4

Origin of Product

United States

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